Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate
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Overview
Description
Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylstannyl group, making it an interesting subject for studies in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate typically involves multiple steps. One common method includes the reaction of prop-2-en-1-yl with 4-oxo-4-[(triethylstannyl)oxy]but-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triethylstannyl group, using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of the triethylstannyl group with other functional groups .
Scientific Research Applications
Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The triethylstannyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 4-oxo-4-[(trimethylstannyl)oxy]but-2-enoate
- Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate
- Prop-2-en-1-yl 4-oxo-4-[(triphenylstannyl)oxy]but-2-enoate
Uniqueness
Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate is unique due to its specific triethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Properties
CAS No. |
95350-16-6 |
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Molecular Formula |
C13H22O4Sn |
Molecular Weight |
361.02 g/mol |
IUPAC Name |
1-O-prop-2-enyl 4-O-triethylstannyl but-2-enedioate |
InChI |
InChI=1S/C7H8O4.3C2H5.Sn/c1-2-5-11-7(10)4-3-6(8)9;3*1-2;/h2-4H,1,5H2,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
DQLBFDYGUDRSBR-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C=CC(=O)OCC=C |
Origin of Product |
United States |
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